molecular formula C16H26O2 B1452469 4,8,12-Trimethyltrideca-3,7,11-trienoic acid CAS No. 91853-67-7

4,8,12-Trimethyltrideca-3,7,11-trienoic acid

Cat. No. B1452469
CAS RN: 91853-67-7
M. Wt: 250.38 g/mol
InChI Key: FCINNSNPGOGNMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04503240

Procedure details

A mixture of 469 g (2.02 moles) farnesyl cyanide, 287 g potassium hydroxide, 2,500 ml ethanol and 340 ml water were heated under reflux. After 5 hours, the ethanol was evaporated and the residue poured into 10 liters of water. The aqueous solution so obtained was twice extracted with 1 liter diethyl ether, the extracts being discarded, and thereafter acidified with 20% sulfuric acid. Then, the free acid was extracted with diethyl ether. The etheric solution was again washed with water and dried with sodium sulfate. After evaporation of the ether, 419 g (83% of the theoretical) of homofarnesic acid were obtained as a yellow oil.
Name
farnesyl cyanide
Quantity
469 g
Type
reactant
Reaction Step One
Quantity
287 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
340 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(C#N)[CH:2]=[C:3]([CH2:5][CH2:6][CH:7]=[C:8]([CH2:10][CH2:11][CH:12]=[C:13]([CH3:15])[CH3:14])[CH3:9])[CH3:4].[OH-:18].[K+].[CH2:20]([OH:22])[CH3:21]>O>[CH3:4][C:3]([CH2:5][CH2:6][CH:7]=[C:8]([CH3:9])[CH2:10][CH2:11][CH:12]=[C:13]([CH3:15])[CH3:14])=[CH:2][CH2:21][C:20]([OH:18])=[O:22] |f:1.2|

Inputs

Step One
Name
farnesyl cyanide
Quantity
469 g
Type
reactant
Smiles
C(C=C(C)CCC=C(C)CCC=C(C)C)C#N
Name
Quantity
287 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
340 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
the ethanol was evaporated
ADDITION
Type
ADDITION
Details
the residue poured into 10 liters of water
CUSTOM
Type
CUSTOM
Details
The aqueous solution so obtained
EXTRACTION
Type
EXTRACTION
Details
was twice extracted with 1 liter diethyl ether
EXTRACTION
Type
EXTRACTION
Details
Then, the free acid was extracted with diethyl ether
WASH
Type
WASH
Details
The etheric solution was again washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
After evaporation of the ether, 419 g (83% of the theoretical) of homofarnesic acid
CUSTOM
Type
CUSTOM
Details
were obtained as a yellow oil

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
CC(=CCC(=O)O)CCC=C(CCC=C(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04503240

Procedure details

A mixture of 469 g (2.02 moles) farnesyl cyanide, 287 g potassium hydroxide, 2,500 ml ethanol and 340 ml water were heated under reflux. After 5 hours, the ethanol was evaporated and the residue poured into 10 liters of water. The aqueous solution so obtained was twice extracted with 1 liter diethyl ether, the extracts being discarded, and thereafter acidified with 20% sulfuric acid. Then, the free acid was extracted with diethyl ether. The etheric solution was again washed with water and dried with sodium sulfate. After evaporation of the ether, 419 g (83% of the theoretical) of homofarnesic acid were obtained as a yellow oil.
Name
farnesyl cyanide
Quantity
469 g
Type
reactant
Reaction Step One
Quantity
287 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
340 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(C#N)[CH:2]=[C:3]([CH2:5][CH2:6][CH:7]=[C:8]([CH2:10][CH2:11][CH:12]=[C:13]([CH3:15])[CH3:14])[CH3:9])[CH3:4].[OH-:18].[K+].[CH2:20]([OH:22])[CH3:21]>O>[CH3:4][C:3]([CH2:5][CH2:6][CH:7]=[C:8]([CH3:9])[CH2:10][CH2:11][CH:12]=[C:13]([CH3:15])[CH3:14])=[CH:2][CH2:21][C:20]([OH:18])=[O:22] |f:1.2|

Inputs

Step One
Name
farnesyl cyanide
Quantity
469 g
Type
reactant
Smiles
C(C=C(C)CCC=C(C)CCC=C(C)C)C#N
Name
Quantity
287 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
340 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
the ethanol was evaporated
ADDITION
Type
ADDITION
Details
the residue poured into 10 liters of water
CUSTOM
Type
CUSTOM
Details
The aqueous solution so obtained
EXTRACTION
Type
EXTRACTION
Details
was twice extracted with 1 liter diethyl ether
EXTRACTION
Type
EXTRACTION
Details
Then, the free acid was extracted with diethyl ether
WASH
Type
WASH
Details
The etheric solution was again washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
After evaporation of the ether, 419 g (83% of the theoretical) of homofarnesic acid
CUSTOM
Type
CUSTOM
Details
were obtained as a yellow oil

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
CC(=CCC(=O)O)CCC=C(CCC=C(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.